1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone features a central azetidine ring substituted with a 1,2,3-triazole moiety at the 3-position and a 2-methoxyphenyl group attached via an ethanone linker. Its molecular formula is inferred as C₁₅H₁₆N₄O₂ (molecular weight ≈ 296.32 g/mol) based on structurally related analogs in the evidence (e.g., CAS 2034431-09-7 in ).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)8-14(19)17-9-12(10-17)18-7-6-15-16-18/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRUFUDYGZAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be synthesized through cyclization reactions, and the methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Addition Reactions: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or azetidines.
Addition: Formation of adducts or new carbon-carbon bonds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its triazole ring makes it a potential candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting various diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : Yields for analogs range from 87% to 99%, with solid-phase and click chemistry being dominant methods. The target compound likely employs similar N-alkylation or cycloaddition strategies.
- Substituent Impact: Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility, while hydrophobic groups (e.g., trifluoromethyl, phenoxymethyl) improve membrane permeability.
Pharmacological Activity
Antifungal Activity (CYP51 Binding):
- Compound 11l/11m (): Derivatives with 2,4-dichlorophenyl groups showed potent antifungal activity (IC₅₀ = 0.8–1.2 µM) via CYP51 inhibition. The 2-methoxyphenyl group in the target compound may reduce activity compared to electron-withdrawing chloro substituents but improve selectivity.
- Triazolothiazole 7 (): Demonstrated that triazole positioning (N-1 vs. N-2) affects binding; the target compound’s N-1-triazole likely enhances target engagement.
Anticancer Activity:
- Benzothiazole-Triazole Derivatives (): Compounds 5i (MW 593.17) and 5j (MW 507.10) showed cytotoxic activity against MCF-7 cells (IC₅₀ = 4.2–6.8 µM).
Physicochemical Properties
| Property | Target Compound | 2-(2-Methoxyphenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone | (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone |
|---|---|---|---|
| Polar Surface Area | ~70 Ų | ~90 Ų | ~65 Ų |
| LogP | ~2.1 | ~3.5 | ~1.8 |
| Solubility | Moderate (DMSO) | Low (aqueous) | High (ethanol/DMSO) |
Notes:
- The 2-methoxyphenyl group balances lipophilicity and solubility, making the target compound more drug-like than analogs with bulky substituents (e.g., phenoxymethyl).
- Ethoxy-substituted analogs exhibit higher solubility due to increased hydrophilicity.
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic molecule characterized by the presence of a triazole ring and an azetidine moiety. Its structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The chemical structure is illustrated below:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered heterocyclic ring |
| Azetidine Moiety | A four-membered saturated ring |
| Methoxyphenyl Group | A phenyl ring substituted with methoxy |
Antimicrobial Activity
Studies have shown that compounds containing triazole and azetidine rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been reported to demonstrate activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole-Azetidine Derivative A | 100 | E. coli MTCC 443 |
| Triazole-Azetidine Derivative B | 125 | S. aureus ATCC 25923 |
| Triazole-Azetidine Derivative C | 50 | P. aeruginosa ATCC 10145 |
Anticancer Properties
Research indicates that compounds similar to This compound can inhibit cancer cell proliferation. The triazole moiety is known for its role in targeting specific kinases involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effect of the compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, demonstrating promising anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Kinase Inhibition : The presence of the triazole ring allows for binding to ATP-binding sites in kinases.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, disrupting replication and transcription processes.
Synthesis and Modification
The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents on the rings, which can further modulate biological activity. Key steps include:
- Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition.
- Cyclization to create the azetidine structure.
- Coupling with phenolic derivatives to yield the final product.
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, and how can reaction completion be monitored?
Methodological Answer:
A common approach involves refluxing precursors (e.g., azetidine derivatives and triazole-containing reagents) in a polar solvent (e.g., ethanol or methanol) under acidic or basic conditions. For example, analogous syntheses use TLC monitoring (e.g., silica gel plates with UV visualization) to confirm reaction completion after 4–6 hours . Post-reaction, the mixture is cooled, filtered, and recrystallized using solvents like methanol or ethanol to isolate the product. Key steps include maintaining anhydrous conditions and optimizing stoichiometry to avoid side reactions.
Advanced: How can researchers resolve contradictions in reported crystallographic data for triazole-containing azetidine derivatives?
Methodological Answer:
Discrepancies in crystallographic parameters (e.g., bond angles, unit cell dimensions) may arise from differences in temperature during data collection (e.g., 173 K vs. ambient) or crystal packing effects . For instance, studies on similar compounds highlight that hydrogen-bonding networks (e.g., N–H···O interactions) can vary with crystallization solvents, altering torsion angles like O1–C1–C2–N1 . To resolve contradictions, researchers should:
- Replicate experiments under identical conditions (e.g., solvent, temperature).
- Use high-resolution single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer) with data-to-parameter ratios >13.2 for accuracy .
- Compare Hirshfeld surface analyses to assess intermolecular interactions.
Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy group at 2-methoxyphenyl, triazole-azetidine linkage). For example, 1H NMR of analogous compounds shows distinct aromatic proton splitting patterns (δ 6.8–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm) .
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C–N, ~1500 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆N₄O₂: calculated 297.13) .
Advanced: How can conformational analysis of the azetidine ring inform bioactivity predictions?
Methodological Answer:
The azetidine ring’s puckering and substituent orientation (e.g., triazole group) influence ligand-receptor binding. For example:
- X-ray data reveal that torsion angles like C2–N1–C5–N4 (110.67°) dictate spatial arrangement, impacting hydrogen-bond donor/acceptor capacity .
- DFT calculations (e.g., B3LYP/6-31G*) can model low-energy conformers and compare them to crystallographic data to predict bioactive conformations .
- Molecular docking against target proteins (e.g., kinases) should prioritize conformers with <1 Å RMSD from experimental structures.
Basic: What are the best practices for reporting experimental data to ensure reproducibility?
Methodological Answer:
Follow IUPAC guidelines for data transparency :
- Document reaction conditions (solvent purity, temperature, stirring rate).
- Include crystallographic parameters (e.g., space group, unit cell dimensions, R-factor) as in studies using monoclinic C2/c systems .
- Publish raw spectral data (NMR shifts, IR peaks) and chromatograms (TLC Rf values) in supplementary materials .
Advanced: How can researchers address low yields in multi-step syntheses involving azetidine and triazole moieties?
Methodological Answer:
Low yields often stem from:
- Intermediate instability : Protect reactive groups (e.g., using Boc-protected azetidine).
- Side reactions : Optimize reaction time and temperature. For example, extended reflux (>6 hours) may degrade intermediates, as seen in analogous syntheses .
- Purification challenges : Use gradient flash chromatography (e.g., ethyl acetate/hexane) or preparative HPLC to isolate polar byproducts .
Basic: What databases provide reliable thermophysical and structural data for this compound?
Methodological Answer:
Authoritative sources include:
- DIPPR Project 801 : For temperature-dependent properties (e.g., melting points, solubility) .
- Cambridge Structural Database (CSD) : For crystallographic data on analogous compounds (e.g., CCDC entries for triazole-azetidine derivatives) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to identify reactive sites (e.g., carbonyl carbon as electrophilic center).
- MD Simulations : Model solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed reactivity .
Basic: How should researchers design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC-UV at 254 nm, tracking parent peak area reduction over 7 days.
- Identify degradation products using LC-MS and compare to stress-test data from similar ethanone derivatives .
Advanced: How do hydrogen-bonding patterns in the crystal lattice affect the compound’s solubility and bioavailability?
Methodological Answer:
- Hydrogen-bond propensity : Strong N–H···O interactions (e.g., N4–H···O17, 2.89 Å) reduce solubility by stabilizing the lattice .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt tight packing, as demonstrated for similar azetidine derivatives .
- Solubility assays : Compare experimental solubility in biorelevant media (FaSSIF/FeSSIF) to computational predictions using Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
